molecular formula C13H13N B074524 4-Amino-4'-methylbiphenyl CAS No. 1204-78-0

4-Amino-4'-methylbiphenyl

Cat. No.: B074524
CAS No.: 1204-78-0
M. Wt: 183.25 g/mol
InChI Key: NQVLOHKMEASTMW-UHFFFAOYSA-N
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Description

It is utilized in cross-coupling reactions (e.g., palladium-catalyzed couplings) and polymer synthesis . This article compares its structural, physicochemical, and functional properties with similar biphenyl-based compounds, emphasizing substituent effects on reactivity, applications, and safety.

Properties

IUPAC Name

4-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVLOHKMEASTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6036833
Record name 4-Amino-4'-methylbiphenyl
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-78-0
Record name 4′-Methyl[1,1′-biphenyl]-4-amine
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Record name 4-Amino-4'-methylbiphenyl
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Record name 4-Amino-4'-methylbiphenyl
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Record name 4'-Methyl-[1,1-biphenyl]-4-amine hydrochloride
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Record name 4-AMINO-4'-METHYLBIPHENYL
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Biological Activity

4-Amino-4'-methylbiphenyl (4-ABP) is an aromatic amine that has garnered significant attention due to its biological activity, particularly its genotoxicity and potential carcinogenic effects. This compound is part of a broader class of biphenyl derivatives, which are known for various biological activities, including mutagenicity and tumorigenicity. The following sections will explore the biological activity of 4-ABP, focusing on its mutagenic properties, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H13N\text{C}_{13}\text{H}_{13}\text{N}

In Vitro Studies

Research has demonstrated that 4-ABP exhibits mutagenic activity in various bacterial strains, particularly in the Ames test using Salmonella typhimurium strains TA98 and TA100. The mutagenicity is often enhanced with metabolic activation (S9 mix), indicating that metabolic conversion plays a crucial role in its genotoxic effects. A study found that the mutagenic potency of 4-ABP correlates with the electron-withdrawing ability of substituents at the para position of the biphenyl structure, which influences the compound's reactivity with DNA .

In Vivo Studies

In vivo studies have established a clear link between exposure to 4-ABP and the development of bladder cancer. Notably, a cohort study involving male workers exposed to 4-ABP reported a significant incidence of bladder tumors. Among 315 workers studied, 53 developed bladder cancer over a follow-up period ranging from 15 to 35 years post-exposure . Additionally, animal studies have shown that administration of 4-ABP leads to the development of tumors in multiple organs, including the liver and bladder .

Case Studies

  • Occupational Exposure : A historical cohort study evaluated workers in a chemical plant where 4-ABP was produced. The study observed that out of 171 male workers, 19 developed bladder cancer, highlighting the long-term risks associated with exposure to this compound .
  • Animal Models : In a controlled study with BALB/c mice, chronic exposure to varying concentrations of 4-ABP resulted in dose-dependent increases in bladder carcinomas and hepatocellular tumors. For example, at doses of 220 ppm in drinking water, nearly all male mice developed angiosarcomas .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeFindingsReference
In VitroMutagenicity confirmed in Salmonella strains TA98/TA100
In VivoSignificant incidence of bladder cancer in exposed workers
Animal StudiesDose-dependent tumorigenesis in BALB/c mice

Scientific Research Applications

Medicinal Chemistry

4-Amino-4'-methylbiphenyl has been studied for its potential therapeutic properties, particularly in oncology and antimicrobial research.

  • Anticancer Activity : Research indicates that this compound exhibits anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through mechanisms involving enzyme inhibition or receptor modulation .
  • Antimicrobial Properties : Similar biphenyl derivatives have demonstrated activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) assays reveal its potential as an antimicrobial agent.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, facilitating the development of various chemical derivatives.

  • Building Block : It is utilized as a building block for synthesizing azo dyes and other organic compounds. The reactivity of the amino group allows for electrophilic substitutions, leading to diverse chemical transformations.
  • Synthesis of Derivatives : this compound can undergo various reactions, including oxidation to form nitroso derivatives and reduction to yield corresponding amines. This versatility makes it valuable in synthetic organic chemistry.

Case Study 1: Anticancer Mechanism Exploration

A study published in Oncotarget investigated the binding interactions of biphenyl derivatives with PD-L1, a key immune checkpoint protein. The findings suggested that structural modifications could enhance binding affinity and therapeutic efficacy against tumors .

Case Study 2: Genotoxicity Assessment

Research conducted at the University of Michigan evaluated the genotoxicity of this compound through in vitro and in vivo assays. The results indicated that while some derivatives exhibited mutagenic properties, others showed lower genotoxic risks, highlighting the importance of structural variations in determining biological activity .

Comparative Analysis Table

Compound NameChemical FormulaUnique FeaturesApplications
This compoundC₁₃H₁₃NContains a methyl group; studied for anticancer activityMedicinal chemistry
4-Amino-4'-methoxybiphenylC₁₃H₁₅NContains a methoxy group; used in dye synthesisOrganic synthesis
2-Amino-4'-methylbiphenylC₁₃H₁₅NDifferent substitution pattern; potential drug precursorMedicinal chemistry

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: Methyl (-CH₃) and methoxy (-OCH₃) are electron-donating groups, enhancing electron density on the biphenyl core, while nitro (-NO₂) and cyano (-CN) are electron-withdrawing, reducing electron density .
  • Positional Isomerism: Substituent positions (e.g., 2-cyano vs. 4-amino) significantly alter steric and electronic properties. For example, 4-Amino-3,2'-dimethylbiphenyl (CAS 13394-86-0) demonstrates how ortho-methyl groups affect planarity and reactivity .

Physical and Spectroscopic Properties

Spectroscopic Data

  • This compound: ¹H NMR (CDCl₃): δ 7.46 (d, 2H), 7.44 (d, 2H), 7.22 (d, 2H), 6.89 (d, 2H), 2.38 (s, 3H) . ¹³C NMR: δ 154.97 (C-NH₂), 138.03 (C-CH₃), 21.20 (-CH₃) .
  • 4-Aminobiphenyl: Lacks methyl group signals; aromatic protons resonate at δ 7.2–7.5 .

Molecular Weight and UV-Vis Absorption

  • This compound: Estimated molecular weight ≈ 183.25 g/mol (C₁₃H₁₃N).
  • 4-Amino-4'-nitrobiphenyl: Higher molecular weight (230.23 g/mol) due to nitro group .
  • Polymer Applications : Triphenylamine-containing polyimides (e.g., TPA-BIA-PI) derived from biphenyl amines exhibit UV-Vis absorption at 310–350 nm, influenced by substituent electronic effects .

Cross-Coupling Reactions

  • This compound: Serves as a substrate in palladium-catalyzed cross-coupling reactions (e.g., with [Pd(NHC)(m-Cl)Cl]₂), forming biaryl structures for pharmaceuticals and polymers .
  • Comparison with 4-Aminobiphenyl: The methyl group enhances solubility in organic solvents, improving reaction yields in hydrophobic environments .

Pharmaceutical Intermediates

  • 2-Cyano-4'-methylbiphenyl: Key intermediate in losartan synthesis (antihypertensive drug). The cyano group facilitates nucleophilic substitution reactions .
  • 4-Amino-4'-methoxydiphenylamine: Used as Variamine Blue B sulfate, an indicator in iron titration .

Preparation Methods

Coupling Reaction

A representative synthesis begins with 4-methylbromobenzene and 4-nitrophenylboronic acid. Palladium catalysts such as palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are employed in the presence of a base (e.g., sodium carbonate or potassium phosphate). The reaction proceeds in a mixed solvent system (toluene/water or dioxane/water) at 80–100°C for 12–24 hours.

Reaction conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₃PO₄ (3 equiv)

  • Solvent : Toluene/H₂O (4:1)

  • Temperature : 90°C

  • Time : 18 hours

The intermediate 4-nitro-4'-methylbiphenyl is isolated via filtration and recrystallization from ethanol, yielding 75–85% purity.

Nitro Reduction

The nitro group is reduced to an amine using catalytic hydrogenation or metal-acid systems. Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) at room temperature provides quantitative conversion. Alternatively, nickel catalysts with hydrazine hydrate in ethanol achieve similar results at lower cost.

Optimized reduction protocol :

  • Catalyst : 5% Pd/C (10 wt%)

  • Reductant : H₂ gas (2 atm)

  • Solvent : Ethanol

  • Temperature : 25°C

  • Time : 6 hours

This step affords this compound with >95% yield and 99% purity after column chromatography.

Ullmann Coupling with Sequential Functionalization

The Ullmann reaction enables direct coupling of aryl halides using copper catalysts, bypassing the need for boronic acids. This method is advantageous for substrates sensitive to boronic acid preparation.

Coupling of 4-Methyliodobenzene and 4-Nitroiodobenzene

A mixture of 4-methyliodobenzene and 4-nitroiodobenzene reacts with copper(I) iodide (CuI) and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) in dimethylformamide (DMF) at 110°C.

Key parameters :

  • Catalyst : CuI (10 mol%)

  • Ligand : trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%)

  • Base : K₃PO₄ (2 equiv)

  • Solvent : DMF

  • Temperature : 110°C

  • Time : 24 hours

The coupled product, 4-nitro-4'-methylbiphenyl, is obtained in 65–70% yield. Subsequent nitro reduction (as in Section 1.2) completes the synthesis.

Direct Nitration and Reduction of 4-Methylbiphenyl

This approach leverages electrophilic aromatic substitution to introduce a nitro group onto preformed 4-methylbiphenyl, followed by reduction.

Nitration

4-Methylbiphenyl undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The regioselectivity favors para substitution relative to the methyl group, yielding 4-nitro-4'-methylbiphenyl as the major product.

Nitration conditions :

  • Nitrating agent : HNO₃ (1.5 equiv) in H₂SO₄

  • Temperature : 0°C

  • Time : 2 hours

The product is isolated in 60–65% yield, with minor ortho isomers removed via silica gel chromatography.

Reduction to Amine

Reduction parallels the methods in Sections 1.2 and 2.1. Catalytic hydrogenation with Raney nickel in ethanol under 15 atm H₂ at 50°C achieves full conversion in 8 hours, yielding 90–95% pure this compound.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
Suzuki-Miyaura + Reduction8599HighIndustrial
Ullmann + Reduction7095ModerateLab-scale
Nitration + Reduction6590LowPilot-scale

Key findings :

  • The Suzuki-Miyaura route offers the highest yield and purity, making it preferred for industrial applications despite higher palladium costs.

  • The Ullmann method reduces reliance on boronic acids but suffers from longer reaction times.

  • Direct nitration is cost-effective but limited by regioselectivity challenges and lower yields.

Catalyst Systems and Innovations

Recent advances focus on improving catalyst efficiency and recyclability:

Palladium Nanoparticles

Photochemically synthesized Pd nanoparticles (5–10 nm) enhance Suzuki-Miyaura coupling efficiency, reducing catalyst loading to 0.5 mol% while maintaining 80% yield.

Nickel-Based Reduction

Ni/organic amine systems (e.g., Ni-diethylamine) enable nitro reduction at 40–70°C and 10–20 atm H₂, achieving 99% yield with reusable catalysts .

Q & A

Advanced Research Question

  • Bromination : Use N-bromosuccinimide (NBS) under radical initiation (AIBN, 60°C) to introduce bromine at the methyl-bearing ring’s ortho position .
  • Amino Group Derivatization : React with acyl chlorides or sulfonyl chlorides in dichloromethane (DCM) with triethylamine as a base. Monitor via TLC to prevent over-substitution .

What experimental approaches elucidate the electronic effects of the amino and methyl substituents on this compound’s reactivity?

Advanced Research Question

  • Hammett Studies : Compare reaction rates (e.g., electrophilic substitution) with para-substituted analogs to quantify substituent effects.
  • DFT Calculations : Use Gaussian or ORCA to model charge distribution and predict sites for nucleophilic/electrophilic attack .
  • Spectroscopic Probes : UV-Vis spectroscopy to assess π→π* transitions influenced by electron-donating groups (e.g., NH₂) .

How should researchers address contradictions in reported physicochemical data (e.g., solubility, melting points) for this compound?

Advanced Research Question

  • Reproduce Conditions : Replicate purification methods (e.g., recrystallization in ethanol vs. DCM/hexane) to assess purity-dependent variations.
  • Error Analysis : Quantify instrument uncertainties (e.g., ±2°C in melting point devices) and compare batch-to-batch synthetic yields .
  • Literature Cross-Validation : Use multiple databases (e.g., PubChem, Handbook of Aqueous Solubility Data) to resolve discrepancies in solubility (e.g., 4.68E-03 mol/L for 4-amino-4'-chlorobiphenyl analogs) .

What strategies optimize the stability of this compound in long-term storage or under reactive conditions?

Advanced Research Question

  • Inert Atmosphere Storage : Use argon-filled vials with desiccants (silica gel) to prevent oxidation of the amino group.
  • Light Sensitivity : Amber glassware or aluminum foil wrapping mitigates photodegradation.
  • Stability Assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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